

Application Notes and Protocols: 3-Bromo-1,10-phenanthroline in Suzuki Coupling Reactions

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Compound of Interest

Compound Name: 3-Bromo-1,10-phenanthroline

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **3-Bromo-1,10-phenanthroline** as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of 3-aryl-1,10-phenanthroline derivatives, which are of significant interest in medicinal chemistry, materials science, and as ligands in catalysis. The protocols and data presented herein are designed to serve as a valuable resource for researchers engaged in the synthesis and development of novel phenanthroline-based compounds.

Introduction

The 1,10-phenanthroline scaffold is a privileged structure in chemistry due to its rigid, planar geometry and strong metal-chelating properties.^[1] Functionalization of the phenanthroline core is a key strategy for modulating its electronic, optical, and biological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, offering a robust and versatile tool for the arylation of heteroaromatic halides.^[2]

This document focuses on the application of **3-Bromo-1,10-phenanthroline** in Suzuki coupling reactions to generate 3-aryl-1,10-phenanthroline derivatives. These products have shown potential in various therapeutic areas, including cancer and neurodegenerative diseases, by acting on specific biological pathways.

Suzuki Coupling Reaction: Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of halo-phenanthrolines with various arylboronic acids. While specific data for a wide range of arylboronic acids with **3-Bromo-1,10-phenanthroline** is not extensively documented in single reports, the provided data for related substrates, such as 3,8-dibromo-1,10-phenanthroline and other aryl halides, offers valuable insights for reaction optimization.

Table 1: Suzuki Coupling of 3,8-Dibromo-1,10-phenanthroline with an Alkynylborane[3]

Entry	Aryl Halide	Coupling Partner	Catalyst (mol%)	Base	Solvent	Time (h)	Temp (°C)	Yield (%)
1	3,8-Dibromo-1,10-phenanthroline	Methoxy(3-ethynyl-5-heptyloxyphenylethynyl)borane complex	Pd(PPh ₃) ₂ Cl ₂ (catalytic amount)	(Me ₃ Si) ₂ NLi	THF	24	Reflux	74

Table 2: Suzuki Coupling of a Dibromophenanthroline Derivative with an Arylboronic Acid[4]

Entry	Aryl Halide	Coupling Partner	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Time (h)	Temp (°C)	Yield (%)
2	4-phenyl-7-bromo-2-biphenyl-4-yl-[5]-[6]phenanthroline	4-amino phenyl boronic acid	Pd ₂ (db a) ₃ (2)	PPh ₃ (8)	K ₂ CO ₃	Toluene/H ₂ O	12	100	73

Table 3: General Conditions for Suzuki Coupling of Aryl Bromides with Phenylboronic Acid[7]

Entry	Aryl Halide	Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Time (h)	Temp (°C)
3	Aryl Bromide	Phenylboronic Acid	Pd(OAc) ₂ (0.32)	PPh ₃ (0.97)	Na ₂ CO ₃ (1.29)	n-Propanol/H ₂ O	1	Reflux

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with **3-Bromo-1,10-phenanthroline**.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki coupling of related halo-phenanthrolines and can be used as a starting point for optimization.[3][7]

Materials:

- **3-Bromo-1,10-phenanthroline** (1.0 equiv)
- Arylboronic acid (1.2 - 1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
- Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or THF)
- Degassed water (for aqueous base solutions)
- Inert gas (Nitrogen or Argon)

Procedure:

- To an oven-dried Schlenk flask, add **3-Bromo-1,10-phenanthroline**, the arylboronic acid, the palladium catalyst, and the base.
- Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
- Add the anhydrous solvent via syringe. If using an aqueous base, add the degassed water at this stage.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Specific Protocol Adapted from the Coupling of 3,8-Dibromo-1,10-phenanthroline[3]

This protocol utilizes a borate complex and may be suitable for less reactive coupling partners.

Materials:

- Terminal alkyne (1.1 equiv)
- $(\text{Me}_3\text{Si})_2\text{NLi}$ (1.0 M in THF, 1.1 equiv)
- B-methoxy-9-BBN (1.0 M in hexanes, 1.1 equiv)
- **3-Bromo-1,10-phenanthroline** (1.0 equiv)
- $\text{Pd}(\text{PPh}_3)_4$ (0.07 equiv)
- Anhydrous THF

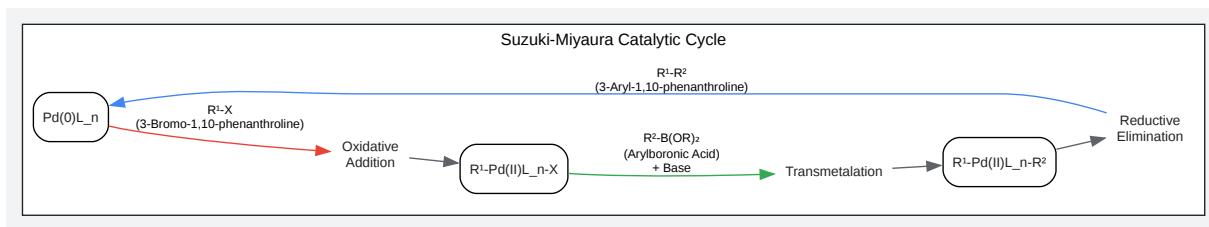
Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.
- Cool the solution to -78 °C and add $(\text{Me}_3\text{Si})_2\text{NLi}$ dropwise. Stir for 30 minutes at this temperature.
- Add B-methoxy-9-BBN to the reaction mixture and stir for an additional 2 hours at -78 °C.

- In a separate Schlenk flask, dissolve **3-Bromo-1,10-phenanthroline** and $\text{Pd}(\text{PPh}_3)_4$ in anhydrous THF.
- Transfer the solution from the first flask to the second flask via cannula.
- Heat the reaction mixture to reflux and stir for 24 hours.
- Follow the work-up and purification steps outlined in the general protocol.

Mandatory Visualizations

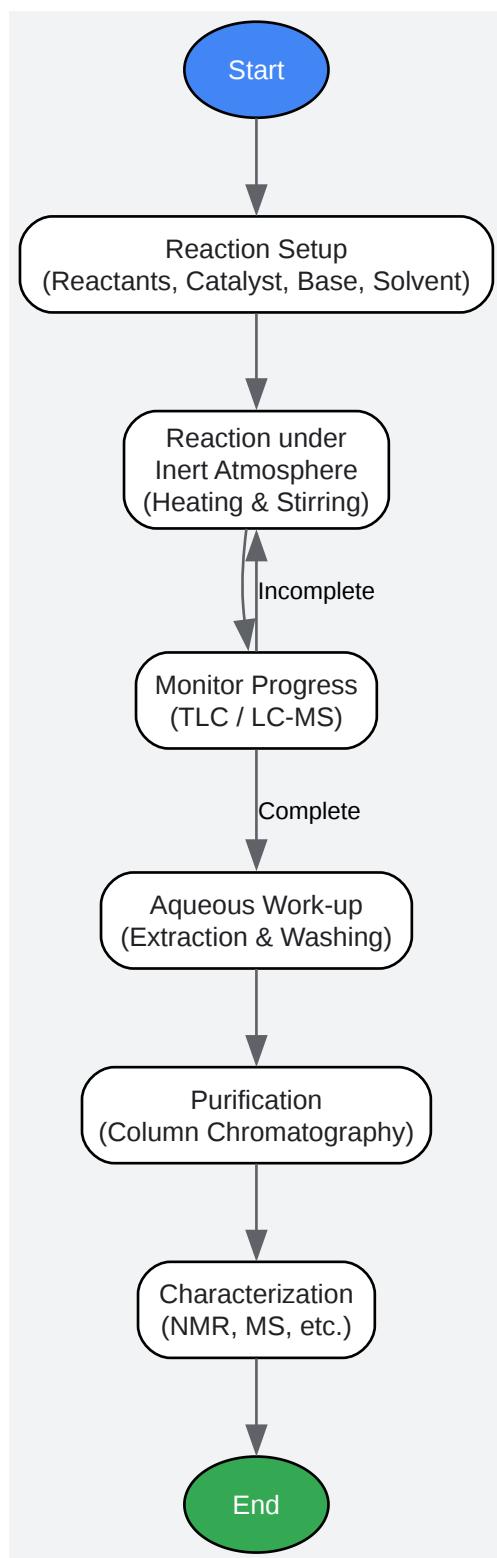
Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

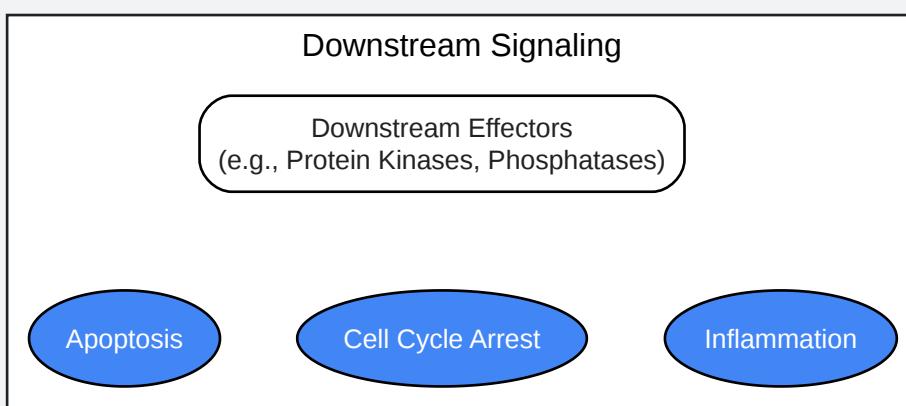
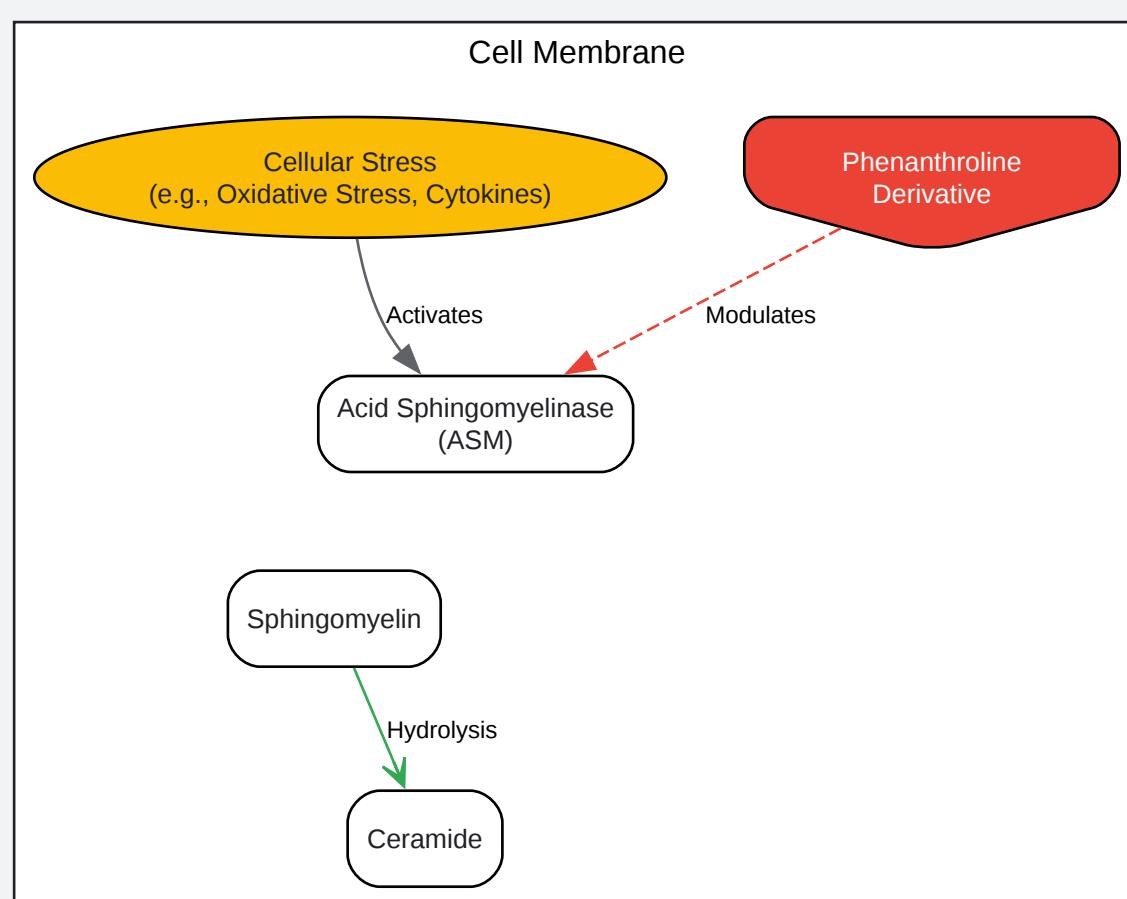


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Caption: General experimental workflow for a Suzuki coupling reaction.

Signaling Pathway: Acid Sphingomyelinase/Ceramide Pathway

Phenanthroline derivatives have been investigated for their potential to modulate the acid sphingomyelinase (ASM)/ceramide signaling pathway, which is implicated in various diseases, including cancer and neurodegenerative disorders.[2][8]



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Caption: Modulation of the ASM/Ceramide pathway by phenanthroline derivatives.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-1,10-phenanthroline derivatives from **3-Bromo-1,10-phenanthroline**. The protocols and data provided in these application notes offer a solid foundation for researchers to develop and optimize their synthetic strategies. The resulting compounds are valuable for exploring novel therapeutic agents that target key signaling pathways, such as the acid sphingomyelinase/ceramide pathway, and for the development of new materials with tailored properties. Further investigation into the scope of arylboronic acids and the optimization of reaction conditions will continue to expand the utility of this important synthetic transformation.

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